molecular formula C18H22FN5O B4536381 N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine

N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine

Cat. No. B4536381
M. Wt: 343.4 g/mol
InChI Key: FKNFFRKIXCEALE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine involves intricate steps, including cyclization, nucleophilic substitution, and reductive amination processes. These methods are pivotal in constructing the pyrazole core and introducing various substituents at specific positions on the molecule. For instance, the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrates the cyclization technique using phosphorousoxychloride, highlighting the complexity and creativity in synthesizing related compounds (Rai et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrazole rings and the presence of fluoro and methoxy groups, which can significantly influence the molecule's electronic distribution and chemical reactivity. The structural analysis often involves X-ray crystallography or NMR spectroscopy, providing insights into the compound's conformation and the spatial arrangement of its atoms. For example, the structural characterization of isostructural compounds with fluoro and methoxy groups provides valuable data on molecular conformation and interaction patterns within crystals (Kariuki et al., 2021).

properties

IUPAC Name

N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-pyrazol-1-ylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13(6-9-24-8-3-7-22-24)20-11-14-12-21-23-18(14)16-5-4-15(25-2)10-17(16)19/h3-5,7-8,10,12-13,20H,6,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFFRKIXCEALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=CC=N1)NCC2=C(NN=C2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
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N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
Reactant of Route 3
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N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
Reactant of Route 4
Reactant of Route 4
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
Reactant of Route 5
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
Reactant of Route 6
Reactant of Route 6
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine

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